C3 Bromine Enables Suzuki-Miyaura Cross-Coupling Diversification Not Possible with Non-Halogenated Analogs
The C3 bromo substituent on the pyrazolo[1,5-a]pyrimidin-5-one core functions as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl- and heteroarylboronic acids, enabling modular C3-arylation [1]. In contrast, the non-brominated analog 6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (MW 163.18) cannot undergo this transformation, limiting its utility as a diversification scaffold. Under optimized microwave-assisted conditions (XPhosPdG2/XPhos catalyst system, 110 °C, 30 min), 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives achieve coupling yields of 45–92% with diverse boronic acids, while competing debromination is suppressed [1].
| Evidence Dimension | Synthetic versatility – capacity for C3-arylation via Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | C3-Br enables cross-coupling (class-validated); coupling yields up to 92% for analogous 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones |
| Comparator Or Baseline | 6,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (non-brominated analog): no cross-coupling competence at C3 |
| Quantified Difference | Binarily distinct: C3-Br enables diversification; C3-H does not |
| Conditions | Microwave-assisted Suzuki-Miyaura: XPhosPdG2/XPhos, K₃PO₄, dioxane/H₂O, 110 °C, 30 min |
Why This Matters
For medicinal chemistry programs requiring library synthesis or late-stage functionalization, the C3 bromine handle confers a decisive synthetic advantage over non-halogenated analogs.
- [1] Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., Abarbri, M. (2021) Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 1287-1302. DOI: 10.1039/D0RA07959F View Source
